molecular formula C14H13ClN2O4S2 B2658666 2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide CAS No. 851174-34-0

2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide

Cat. No.: B2658666
CAS No.: 851174-34-0
M. Wt: 372.84
InChI Key: KGXMCRWGUJFLKB-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide is a versatile chemical compound used in various scientific research fields. Its unique properties and structural flexibility make it valuable in drug synthesis, organic electronics, and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity, essential for their application in pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Its unique properties make it valuable in studying biological processes and developing new drugs.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: It is used in the production of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Uniqueness

2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide stands out due to its structural flexibility and diverse applications. Unlike some similar compounds, it is used in both drug synthesis and organic electronics, highlighting its versatility.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonylpropanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S2/c15-9-1-3-10(4-2-9)23(20,21)8-6-12(18)17-14-11(13(16)19)5-7-22-14/h1-5,7H,6,8H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXMCRWGUJFLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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